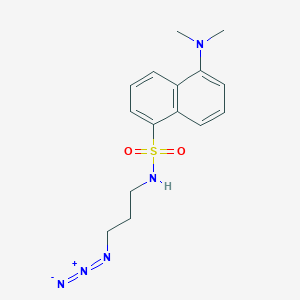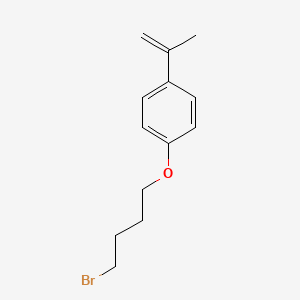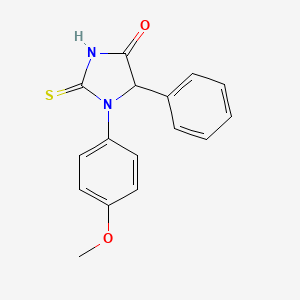![molecular formula C13H30O2Si B12577349 (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol CAS No. 185148-98-5](/img/structure/B12577349.png)
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions generally include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TBAF, HF-pyridine complex.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects the hydroxyl functionality from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions, allowing for the controlled release of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-ol
- 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol
- (2S)-2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-3-buten-1-ol
- (2S,3S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-1,3-butanediol
Uniqueness
The uniqueness of (2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol lies in its specific structural configuration, which provides distinct steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis, offering advantages in terms of stability and reactivity compared to other similar compounds .
Properties
CAS No. |
185148-98-5 |
|---|---|
Molecular Formula |
C13H30O2Si |
Molecular Weight |
246.46 g/mol |
IUPAC Name |
(2S)-6-[tert-butyl(dimethyl)silyl]oxy-2-methylhexan-1-ol |
InChI |
InChI=1S/C13H30O2Si/c1-12(11-14)9-7-8-10-15-16(5,6)13(2,3)4/h12,14H,7-11H2,1-6H3/t12-/m0/s1 |
InChI Key |
KHSHOIVSAPWKAC-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCCCO[Si](C)(C)C(C)(C)C)CO |
Canonical SMILES |
CC(CCCCO[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)


![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)



![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)

